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Compound of Interest

Compound Name: Uralsaponin F

Cat. No.: B12783702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Uralsaponin F is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, a plant

species commonly known as Chinese licorice. Triterpenoid saponins from this plant have

attracted significant scientific interest due to their diverse biological activities. This guide

provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for Uralsaponin F, along with detailed experimental protocols and a

proposed signaling pathway associated with its potential anti-inflammatory activity.

Chemical Structure
Uralsaponin F is an oleanane-type triterpene glycoside. The aglycone is attached to a sugar

moiety, forming a complex structure that gives rise to its characteristic spectroscopic features.

Mass Spectrometry Data
High-resolution mass spectrometry is a critical tool for the identification and characterization of

Uralsaponin F. The data provides confirmation of the molecular formula and offers insights

into the fragmentation patterns of the molecule.
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Parameter Value Reference

Molecular Formula C₄₄H₆₄O₁₉

Observed m/z 895.3969 [M-H]⁻

Calculated Mass 895.3995

Mass Error 2.9 ppm

Key Fragment Ions (m/z) 719.3703, 351.0586, 193.0363

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and proton skeleton of

Uralsaponin F, enabling the complete assignment of its structure. The chemical shifts are

reported in parts per million (ppm) relative to a standard reference.

¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

The data presented below was recorded in pyridine-d₅.
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Carbon No.
Chemical Shift (δ)
ppm

Carbon No.
Chemical Shift (δ)
ppm

1 39.5 23 28.5

2 26.7 24 16.9

3 89.2 25 16.7

4 39.9 26 18.9

5 55.4 27 26.7

6 17.6 28 28.5

7 33.2 29 176.6

8 45.1 30 176.6

9 62.0 GlcA

10 37.3 1' 105.1

11 199.1 2' 83.5

12 130.0 3' 76.5

13 164.5 4' 72.8

14 85.5 5' 77.4

15 31.5 6' 172.1

16 26.7 GlcA

17 48.5 1'' 106.9

18 41.5 2'' 75.0

19 44.2 3'' 78.1

20 44.2 4'' 71.8

21 31.5 5'' 77.4

22 38.0 6'' 172.4
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¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the protons in Uralsaponin F. The data below was recorded in pyridine-d₅.

Proton No.
Chemical Shift (δ)
ppm, Multiplicity (J
in Hz)

Proton No.
Chemical Shift (δ)
ppm, Multiplicity (J
in Hz)

1
1.03 (td, 13.6, 3.4),

1.34 (m)
16 1.96 (m)

2 2.06 (dd, 12.2, 3.0) 18 3.32 (d, 13.6)

3 3.36 (dd, 11.4, 4.1) 19 1.96 (m)

5 0.93 (d, 11.2) 21 2.30 (m)

6 1.81 (m) 22 2.22 (dd, 13.2, 3.5)

7 1.49 (m), 1.34 (m) 23 1.25 (s)

9 2.87 (s) 24 0.90 (s)

11 - 25 0.93 (s)

12 5.91 (s) 26 1.21 (s)

15 1.34 (m) 27 1.49 (s)

GlcA GlcA

1' 5.05 (d, 7.6) 1'' 5.43 (d, 7.5)

2' 4.28 (t, 7.9) 2'' 4.19 (t, 8.1)

3' 4.45 (t, 8.4) 3'' 4.51 (t, 8.7)

4' 4.51 (t, 8.7) 4'' 4.51 (t, 8.7)

5' 4.45 (t, 8.4) 5'' 4.45 (t, 8.4)

Experimental Protocols
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Isolation of Uralsaponin F
Uralsaponin F is typically isolated from the dried roots of Glycyrrhiza uralensis. A general

procedure involves the following steps:

Extraction: The air-dried and powdered roots are extracted with an organic solvent, such as

70% ethanol, at room temperature.

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned

successively with different organic solvents of increasing polarity, such as petroleum ether,

ethyl acetate, and n-butanol. The saponin fraction is typically enriched in the n-butanol

extract.

Chromatographic Separation: The n-butanol extract is subjected to repeated column

chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid

chromatography (HPLC) to yield pure Uralsaponin F.

Mass Spectrometry
The mass spectrometric analysis of Uralsaponin F is performed using a high-resolution mass

spectrometer, typically a quadrupole time-of-flight (Q-TOF) instrument.

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used

for saponins.

Sample Introduction: The purified sample is dissolved in a suitable solvent, such as

methanol, and infused into the mass spectrometer.

Data Acquisition: Data is acquired in full-scan mode to determine the accurate mass of the

molecular ion. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation data for

structural elucidation.

NMR Spectroscopy
The NMR spectra of Uralsaponin F are recorded on a high-field NMR spectrometer.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent, typically pyridine-d₅, which is well-suited for dissolving polar saponins.
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Spectrometer: A Bruker AVANCE III-600 spectrometer (or equivalent) operating at 600 MHz

for ¹H and 150 MHz for ¹³C is used.

Acquisition Parameters: Standard pulse sequences are used for acquiring 1D (¹H, ¹³C) and

2D (COSY, HSQC, HMBC) NMR spectra.

Biological Activity and Signaling Pathway
While specific studies on the signaling pathways of Uralsaponin F are limited, many

triterpenoid saponins isolated from Glycyrrhiza species have been reported to possess anti-

inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB

(nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This

pathway is a central regulator of inflammation.

Below is a proposed signaling pathway illustrating how Uralsaponin F might exert its anti-

inflammatory effects through the inhibition of the NF-κB pathway.
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Proposed Anti-Inflammatory Signaling Pathway of Uralsaponin F
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Caption: Proposed mechanism of Uralsaponin F's anti-inflammatory action via inhibition of the

NF-κB signaling pathway.

Conclusion
This technical guide provides a consolidated resource for the mass spectrometry and NMR

data of Uralsaponin F. The detailed spectroscopic information is essential for the

unambiguous identification and characterization of this natural product. The outlined

experimental protocols offer a foundation for researchers working on the isolation and analysis

of Uralsaponin F and related saponins. Furthermore, the proposed anti-inflammatory signaling

pathway provides a starting point for investigating the pharmacological mechanisms of this

compound, highlighting its potential in the development of new therapeutic agents. Further

research is warranted to fully elucidate the specific biological targets and signaling cascades

modulated by Uralsaponin F.

To cite this document: BenchChem. [An In-depth Technical Guide to Uralsaponin F: NMR
and Mass Spectrometry Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12783702#uralsaponin-f-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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